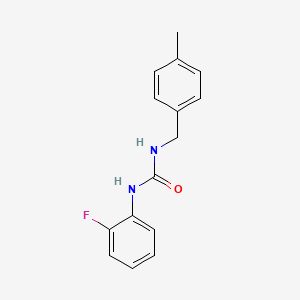![molecular formula C13H15ClN6O B4421947 2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4421947.png)
2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine
説明
2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine, also known as CP-690,550, is a small molecule drug that has been developed as a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathway of cytokine receptors, including those involved in the immune system. CP-690,550 has been investigated for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine selectively inhibits JAK3 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of JAK3 and subsequent activation of downstream signaling pathways. By inhibiting JAK3, this compound can block the production of cytokines that are involved in the activation and proliferation of T-cells and B-cells.
Biochemical and physiological effects:
This compound has been shown to have potent immunosuppressive effects in preclinical studies. It can inhibit the proliferation of T-cells and B-cells in vitro and in vivo. In addition, it can reduce the production of proinflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17. This compound has also been shown to reduce the severity of disease in animal models of autoimmune diseases, such as collagen-induced arthritis and experimental autoimmune encephalomyelitis.
実験室実験の利点と制限
One of the main advantages of 2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine is its high selectivity for JAK3. This reduces the risk of off-target effects, which can lead to unwanted side effects. In addition, this compound has good oral bioavailability and pharmacokinetic properties, which make it suitable for use in clinical trials. However, one of the limitations of this compound is its potential to suppress the immune system, which can increase the risk of infections. Therefore, careful monitoring of patients is necessary during treatment with this compound.
将来の方向性
2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine has shown promising results in preclinical and clinical trials for the treatment of various autoimmune diseases. However, there are still several challenges that need to be addressed. One of the main challenges is the development of biomarkers that can predict the response to this compound. Another challenge is the identification of potential drug-drug interactions, as this compound can interact with other drugs that are metabolized by the same enzymes. Furthermore, the long-term safety and efficacy of this compound need to be evaluated in large-scale clinical trials. Finally, there is a need for the development of more selective JAK inhibitors that can target specific cytokine receptors, which may reduce the risk of off-target effects.
科学的研究の応用
2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine has been extensively studied in preclinical and clinical trials for its potential therapeutic use in autoimmune diseases. It has been shown to be a potent inhibitor of JAK3, which is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound can prevent the activation of T-cells and B-cells, which are key players in the pathogenesis of autoimmune diseases.
特性
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN6O/c1-18-11(10(14)9-17-18)12(21)19-5-7-20(8-6-19)13-15-3-2-4-16-13/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUFZDWOYZEBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4421868.png)
![N-(2-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4421905.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4421907.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4421914.png)
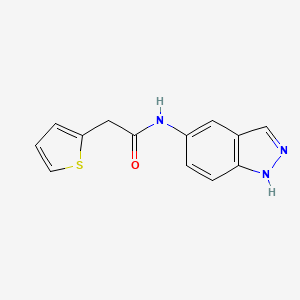
![N-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4421938.png)
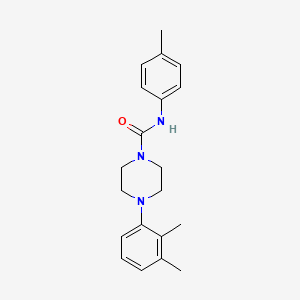
![4-[(5-chloro-2-thienyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B4421956.png)
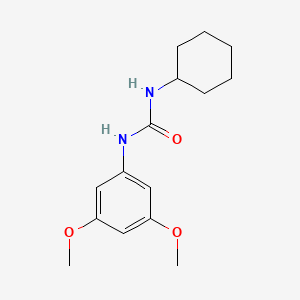
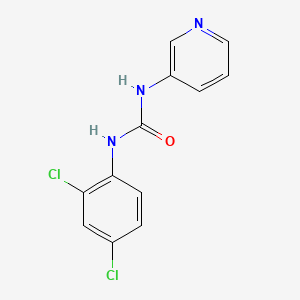
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B4421971.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4421979.png)
![3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4421983.png)
